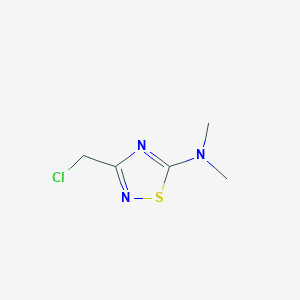

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3S/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINIJPFNXSOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carbonyl compound, such as formic acid or formaldehyde, under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.

N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylamine group. This can be accomplished by reacting the intermediate compound with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or secondary amines can be formed.

Oxidation Products: Sulfoxides or sulfones are typical products of oxidation reactions.

Cyclization Products: Formation of fused heterocyclic compounds can occur through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a thiadiazole moiety exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine have shown cytotoxic effects against several cancer cell lines. For example, new 1,3,4-thiadiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant growth inhibition .

Enzyme Inhibition

The mechanism of action in medicinal chemistry often involves the interaction of this compound with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or disrupt cellular processes critical for cancer progression .

Materials Science Applications

Organic Electronics

In materials science, 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine can be utilized in the synthesis of novel materials with unique electronic or optical properties. Thiadiazole derivatives are known for their applications in organic electronics and photovoltaics .

Synthesis of Novel Materials

The compound's ability to undergo various chemical reactions allows it to be a building block for synthesizing advanced materials. Its unique properties make it suitable for developing organic semiconductors or light-emitting devices .

Chemical Biology Applications

Biochemical Probes

In chemical biology, 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine can serve as a probe or ligand in biochemical studies. It can help elucidate biological pathways and molecular interactions due to its reactivity with biological macromolecules .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with the chloromethyl group exhibited significantly higher activity compared to those without it .

Case Study 2: Anticancer Efficacy

Research focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 breast cancer cells showed that specific substitutions enhanced their potency. The study highlighted the importance of structural modifications for improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Below is a comparison with key analogs:

Key Observations :

- Electrophilicity : The chloromethyl group in the target compound confers higher reactivity compared to aryl or alkyl substituents, enabling nucleophilic substitution reactions .

- Lipophilicity : Aryl-substituted analogs (e.g., 3-(4-chlorophenyl)) exhibit increased logP values, enhancing membrane permeability but reducing aqueous solubility .

- Biological Activity: Chloromethyl and aryl-chloro derivatives show promise as enzyme inhibitors or antiparasitic agents, while dimethylamino groups improve pharmacokinetic profiles .

Physicochemical Properties

| Property | Target Compound | 5-Chloro-N,N-dimethyl Analog | 3-(4-Chlorophenyl) Derivative |

|---|---|---|---|

| Molecular Formula | C₅H₉ClN₃S | C₄H₆ClN₃S | C₈H₆ClN₃S |

| Molecular Weight | ~178.66 g/mol | 163.63 g/mol | 211.67 g/mol |

| Solubility | Moderate in polar solvents | Low in water | Low in water |

| Reactivity | High (ClCH₂ group) | Moderate | Low |

Biological Activity

3-(Chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound belonging to the thiadiazole class, characterized by its unique structural features which include a chloromethyl group and N,N-dimethylamine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and DNA due to the presence of the chloromethyl group. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is critical in its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a thiadiazole moiety exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. 3-(Chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine may act similarly to other derivatives that have shown cytotoxic effects against several cancer cell lines. For example, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves inducing apoptosis in cancer cells through the modulation of cellular pathways.

Enzyme Inhibition

This compound also serves as a probe in biochemical assays to study enzyme activities. The chloromethyl group can participate in nucleophilic substitution reactions, making it a candidate for enzyme inhibitors . This property is particularly valuable in drug discovery where targeting specific enzymes can lead to therapeutic advancements.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous thiadiazole derivatives are synthesized via cyclocondensation of thiourea derivatives with chlorinated intermediates under acidic conditions (e.g., H₂SO₄) . Key intermediates like 5-amino-1,2,4-thiadiazoles are characterized using -NMR to confirm substitution patterns. For instance, -NMR peaks at δ 3.35–3.81 ppm indicate dimethylamine protons, while δ 7.33–8.57 ppm corresponds to aromatic substituents in related compounds .

Q. How can researchers validate the purity and structural integrity of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine?

Analytical methods include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and chlorine integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₅H₈ClN₃S: 177.01 g/mol) .

- Elemental Analysis : Confirming %C, %H, %N, and %S within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the yield of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine in solvent-free or catalyst-free conditions?

Recent advances include one-pot, catalyst-free methodologies. For example, thiadiazole derivatives with >80% yield are achieved by reacting thioureas with chloromethylating agents in ethanol under reflux, avoiding costly catalysts . Reaction optimization involves:

Q. How do electronic effects of substituents influence the reactivity of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine in further functionalization?

The chloromethyl group acts as an electrophilic site for nucleophilic substitution. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the thiadiazole ring increase reactivity toward amines or thiols. For example, substituting chlorine with azide groups (via NaN₃) generates intermediates for click chemistry applications . Computational studies (e.g., DFT) can predict regioselectivity in such reactions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Contradictions often arise from solvent effects or tautomerism. For example:

- Solvent-Dependent Shifts : -NMR peaks for amine protons vary between DMSO-d₆ (δ ~11 ppm) and CDCl₃ (δ ~8 ppm) due to hydrogen bonding .

- Tautomeric Equilibria : Thiadiazole-thione tautomers can be distinguished via -NMR (e.g., C=S at ~180 ppm vs. C-N at ~165 ppm) .

Methodological Guidance

Q. What experimental protocols mitigate degradation of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine during storage or reactions?

Q. How can researchers design analogues of this compound for structure-activity relationship (SAR) studies in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.